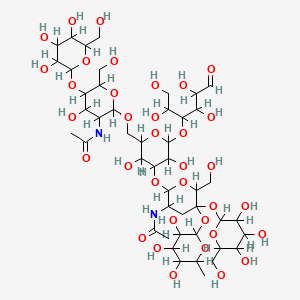
Ethylaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylaminium is an ammonium ion resulting from the protonation of the nitrogen of ethylamine. The conjugate acid of ethylamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an ethylamine.
Aplicaciones Científicas De Investigación
Atomic Layer Deposition of HfO2 Films Ethylaminium derivatives are utilized in atomic layer deposition processes. For example, tetrakis(ethylmethylamido)hafnium combined with water serves as precursors for the deposition of HfO2 films. This application is vital for optimizing process conditions in semiconductor manufacturing and surface science (Sperling, Kimes & Maslar, 2010).
Solvent Effect in Chemical Structures Studies on ethylaminium and its analogous structures, such as ethyldiaminium, have been conducted to understand the solvent effect on these molecules. This is crucial in the field of computational chemistry and molecular structure analysis (Vasconcellos, Oliveira & Leite, 2008).
Ethylene Biosynthesis in Plant Biology Ethylaminium-related compounds have been identified as inhibitors of ethylene biosynthesis in plants. This discovery is significant in agricultural sciences, as it helps to manage the ripening and senescence of fruits and flowers, thereby reducing postharvest losses (Sun et al., 2017).
Environmental Impact Studies Ethylaminium compounds are analyzed in environmental studies, particularly in urban aerosols. Their concentration and impact on air quality are important for environmental monitoring and public health (Shen et al., 2017).
Medical Applications Photodynamic Therapy
Ethylaminium derivatives, such as 5‐Ethylamino‐9‐diethylaminobenzo[a]phenothiazinium chloride, show potential in photodynamic therapy, particularly in targeting bacterial infections and treating tumors in animals (Verma et al., 2009; Frimberger et al., 1998).
Chemical Analysis Techniques Ethylaminium compounds are often used in analytical chemistry, especially in methods like electrothermal vaporisation for trace element determination in various materials. This application is significant for material sciences and environmental monitoring (Vanhaecke, Resano & Moens, 2002).
Sterilization Processes Ethylaminium compounds, particularly ethylene oxide, are used in the sterilization of medical devices. This application is critical in healthcare to ensure the safety and effectiveness of medical equipment (Mendes, Brandão & Silva, 2007).
Metal Ion Binding in Biochemistry In biochemistry, ethylaminium-based chelating agents like EDTA are used for binding metal ions to macromolecules. This is important for understanding metal-protein interactions and developing probes for biological systems (Sundberg, Meares, Goodwin & Diamanti, 1974).
Food Preservation Technologies Ethylaminium compounds, such as 1-methylcyclopropene, are used in food preservation to inhibit ethylene perception in fruits and vegetables. This helps in extending the shelf life of produce and is a significant area of research in food technology and agriculture (Watkins, 2006).
Ethylene Production and Applications The production and applications of ethylene glycol in industrial processes, such as in plastics, energy, and chemicals, are also a significant area of research. Ethylene glycol's unique properties make it a versatile compound in various commercial applications (Yue, Zhao, Ma & Gong, 2012).
Catalysis in Chemical Reactions Ethylaminium-based compounds are used as precursors in catalysis, particularly in the polymerization of ethylene. This is essential in material science for developing new polymers and coatings (Herskovics-Korine & Eisen, 1995).
Ethylene Monitoring in Plant Biology Monitoring ethylene production in plants is crucial for understanding plant growth and development. Various methods, including gas chromatography and electrochemical sensing, are employed for this purpose (Cristescu et al., 2013).
Growth Regulator in Agriculture Compounds like trinexapac-ethyl are used as growth regulators in various turf grass species. This application is important in agriculture for managing plant growth and enhancing crop yields (Costa et al., 2009).
Analytical Profiling in Toxicology Ethylaminium derivatives are characterized and analyzed in toxicology studies, especially in the context of psychoactive substances. This is important for public health and forensic investigations (De Paoli et al., 2013).
Research on Ethylene's Roles in Plants Ethylene, a compound related to ethylaminium, continues to be a focus of plant biology research due to its varied roles in plant growth and development (Schaller & Voesenek, 2015).
Propiedades
Nombre del producto |
Ethylaminium |
|---|---|
Fórmula molecular |
C2H8N+ |
Peso molecular |
46.09 g/mol |
Nombre IUPAC |
ethylazanium |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |
Clave InChI |
QUSNBJAOOMFDIB-UHFFFAOYSA-O |
SMILES canónico |
CC[NH3+] |
Pictogramas |
Irritant |
Sinónimos |
ethylammonium ethylammonium nitrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)


![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)


![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)

![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![4-[4-Dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1227946.png)
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)